molecular formula C8H7BrO3 B1663258 6-Bromo-2-hydroxy-3-methoxybenzaldehyde CAS No. 20035-41-0

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No. B1663258
CAS RN: 20035-41-0
M. Wt: 231.04 g/mol
InChI Key: JUPJZUTYDWXZAQ-UHFFFAOYSA-N
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Patent
US04618683

Procedure details

A solution of 3-bromo-2-formyl-6-methoxyphenylmethyl carbonate (100 g, 0.34 mole), 500 mL 10% aqueous NaOH, and 2 L MeOH was stirred at reflux for 2 hours. After cooling to room temperature, the MeOH was removed (in-vacuo). The aqueous solution was cooled to 0° and acidified with concentrated HCl. The solid was filtered, washed with water, and dried (in-vacuo) to yield 107 g yellow solid which was recrystallized from 2-propanol to yield 62 g yellow solid; mp 95°-6°; M+ 230.
Name
3-bromo-2-formyl-6-methoxyphenylmethyl carbonate
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])OC[C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:6]([Br:12])[C:5]=1[CH:13]=[O:14].[OH-:17].[Na+]>CO>[Br:12][C:6]1[C:5]([CH:13]=[O:14])=[C:4]([OH:17])[C:9]([O:10][CH3:11])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
3-bromo-2-formyl-6-methoxyphenylmethyl carbonate
Quantity
100 g
Type
reactant
Smiles
C(OCC1=C(C(=CC=C1OC)Br)C=O)([O-])=O
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the MeOH was removed (in-vacuo)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was cooled to 0°
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (in-vacuo)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=C1C=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 107 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.